Linagliptin (8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione) is a dipeptidyl peptidase-4 (DPP-4) inhibitor []. While not a direct subject in all the provided abstracts, its structural similarity to the query compound makes its analysis relevant.
One abstract describes a simplified synthesis of high-purity Linagliptin []. The key intermediate, 8-bromo-7-(2-butyn-1-yl)-3,7-dihydro-3 - methyl-1 - [(4-methyl-2-quinazolinyl) methyl] -1H- purine-2,6-dione, is prepared in a one-pot process using 8-bromo-3-methyl-xanthine, 1-bromo-2-butyne, and 2-chloro-4-methyl-quinazoline. Reacting this intermediate with (R)-3-aminopiperidine dihydrochloride yields Linagliptin. This method claims improved purity and yield compared to previous methods.
The primary metabolic pathway of Linagliptin involves a two-step oxidation and reduction sequence []. First, CYP3A4-mediated oxidation converts the piperidine ring to a ketone (CD10604). Subsequently, aldo-keto reductases (and to a lesser extent, carbonyl reductases) stereoselectively reduce the ketone to the (S)-3-hydroxypiperidinyl derivative (CD1790).
Linagliptin acts by inhibiting DPP-4, an enzyme that degrades incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide []. Inhibiting DPP-4 increases the levels of these incretin hormones, leading to enhanced glucose-stimulated insulin secretion and decreased glucagon secretion, ultimately improving glycemic control in type 2 diabetes.
CAS No.: 3338-55-4
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: